Benzene, 1,3-dibromo-5-(dibromomethyl)-
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Overview
Description
Benzene, 1,3-dibromo-5-(dibromomethyl)- is a brominated aromatic compound with the molecular formula C7H4Br4 . It is characterized by the presence of two bromine atoms at the 1 and 3 positions of the benzene ring and a dibromomethyl group at the 5 position. This compound is known for its significant reactivity due to the presence of multiple bromine atoms, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,3-dibromo-5-(dibromomethyl)- typically involves the bromination of 1,3-dibromobenzene. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a controlled temperature and ensuring an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is monitored using advanced analytical techniques to ensure high yield and purity of the product .
Types of Reactions:
Substitution Reactions: Benzene, 1,3-dibromo-5-(dibromomethyl)- undergoes nucleophilic substitution reactions where the bromine atoms can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form various oxidation products depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or ammonia are commonly used under reflux conditions.
Major Products:
Scientific Research Applications
Benzene, 1,3-dibromo-5-(dibromomethyl)- finds applications in several scientific research fields:
Mechanism of Action
The mechanism of action of Benzene, 1,3-dibromo-5-(dibromomethyl)- involves its reactivity towards nucleophiles and oxidizing agents. The presence of multiple bromine atoms makes it highly reactive, allowing it to participate in various substitution and oxidation reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
Benzene, 1,3-dibromo-: This compound has two bromine atoms at the 1 and 3 positions but lacks the dibromomethyl group.
Benzene, 1,4-dibromo-: Similar to 1,3-dibromo- but with bromine atoms at the 1 and 4 positions.
Benzene, (dibromomethyl)-: Contains a dibromomethyl group but lacks additional bromine atoms on the benzene ring.
Uniqueness: Benzene, 1,3-dibromo-5-(dibromomethyl)- is unique due to the presence of both dibromomethyl and bromine substituents, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis .
Properties
CAS No. |
256386-08-0 |
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Molecular Formula |
C7H4Br4 |
Molecular Weight |
407.72 g/mol |
IUPAC Name |
1,3-dibromo-5-(dibromomethyl)benzene |
InChI |
InChI=1S/C7H4Br4/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,7H |
InChI Key |
RSEIBRXOGNRYGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)C(Br)Br |
Origin of Product |
United States |
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